molecular formula C8H5BrF5NO B1410811 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline CAS No. 1805520-04-0

2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline

Cat. No.: B1410811
CAS No.: 1805520-04-0
M. Wt: 306.03 g/mol
InChI Key: AQGHNFSJRKICPV-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds with extended aromatic systems.

Scientific Research Applications

2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline is unique due to the combination of bromine, difluoromethoxy, and trifluoromethyl groups on the aniline ring. This unique structure imparts specific chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-6-4(15)1-3(8(12,13)14)2-5(6)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGHNFSJRKICPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 5
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline
Reactant of Route 6
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline

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